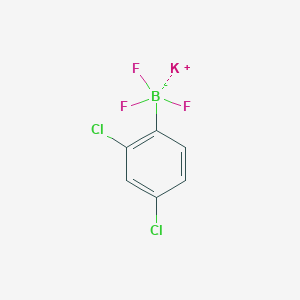

Potassium (2,4-dichlorophenyl)trifluoroborate

Descripción general

Descripción

Potassium (2,4-dichlorophenyl)trifluoroborate is an organoboron compound with the molecular formula C6H3BCl2F3K and a molecular weight of 252.89 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and ease of handling. Organotrifluoroborates are often used as alternatives to boronic acids in various chemical reactions due to their enhanced stability and reactivity .

Métodos De Preparación

Potassium (2,4-dichlorophenyl)trifluoroborate can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction typically proceeds as follows :

C6H3B(OH)2Cl2+KHF2→C6H3BCl2F3K+2H2O

This method involves the use of potassium bifluoride as a fluorinating agent, which reacts with the boronic acid to form the trifluoroborate salt. The reaction is typically carried out under ambient conditions, making it a convenient and efficient synthetic route .

Análisis De Reacciones Químicas

Potassium (2,4-dichlorophenyl)trifluoroborate is known for its reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound can undergo the following types of reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: In Suzuki-Miyaura coupling, it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Cross-Coupling Reactions

- Potassium (2,4-dichlorophenyl)trifluoroborate is primarily utilized as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are critical intermediates in organic synthesis .

Nucleophilic Substitution Reactions

- The compound can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile. This property enhances its utility in synthesizing complex organic molecules.

Biological Applications

Pharmaceutical Development

- The derivatives of this compound are being explored for their potential therapeutic applications due to their ability to form stable and bioactive compounds. These derivatives can be crucial in developing new pharmaceuticals that target specific biological pathways .

Agrochemical Synthesis

- The compound is also significant in synthesizing agrochemicals, contributing to the development of new pesticides and herbicides that are environmentally friendly and effective.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various synthetic pathways:

- Case Study on Biaryl Synthesis : Researchers utilized this compound in a modified Suzuki-Miyaura reaction that showed high yields of biaryl products when paired with aryl halides under optimized conditions involving palladium catalysts .

- Agrochemical Development : A study highlighted its role in synthesizing a new class of herbicides that demonstrated increased efficacy and reduced environmental impact compared to traditional compounds.

Mecanismo De Acción

The mechanism by which potassium (2,4-dichlorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoroborate group hydrolyzes in situ to form the corresponding boronic acid, which then participates in the coupling reaction .

Comparación Con Compuestos Similares

Potassium (2,4-dichlorophenyl)trifluoroborate can be compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 4-methoxyphenyltrifluoroborate . While all these compounds share similar stability and reactivity profiles, this compound is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions .

Similar compounds include:

- Potassium phenyltrifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium 3-dichlorophenyltrifluoroborate

These compounds are also used in various cross-coupling reactions and share similar applications in organic synthesis .

Actividad Biológica

Potassium (2,4-dichlorophenyl)trifluoroborate is a specialized organoboron compound that has garnered attention for its biological activity and utility in synthetic chemistry. This article explores its biological implications, mechanisms of action, and applications in various fields, supported by recent research findings.

This compound can be synthesized through the reaction of 2,4-dichlorophenylboronic acid with potassium bifluoride. The reaction proceeds as follows:

This method is efficient and typically carried out under ambient conditions, making it a practical route for synthesizing the trifluoroborate salt.

Target of Action

This compound acts primarily as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing a variety of organic compounds .

Biochemical Pathways

The compound's role in cross-coupling reactions suggests it influences several biochemical pathways, particularly those involved in organic synthesis. Its stability under oxidative conditions and resistance to degradation make it suitable for various applications in organic chemistry .

Pharmacokinetics

As an organoboron compound, this compound exhibits unique pharmacokinetic properties that can affect its bioavailability and cellular uptake. Its derivatives have been explored for potential therapeutic applications due to their ability to form stable and bioactive compounds .

Cellular Effects

Research indicates that organoboron reagents can influence cell function through their involvement in cross-coupling reactions. These reactions facilitate the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Applications in Research and Industry

This compound has a wide range of applications:

- Organic Synthesis : Extensively used in forming carbon-carbon bonds via cross-coupling reactions.

- Pharmaceutical Development : Its derivatives are being investigated for their potential therapeutic effects.

- Agrochemicals : The compound is utilized in synthesizing agrochemical agents with biological activity .

Case Studies and Research Findings

- Suzuki-Miyaura Cross-Coupling : A study demonstrated the effectiveness of this compound in facilitating cross-coupling reactions with various aryl halides using palladium catalysts. This highlights its utility in synthesizing biaryl compounds, which are significant intermediates in drug development .

- Biological Activity Assessment : In vivo studies have shown that derivatives of this compound exhibit promising pharmacological profiles. For instance, certain derivatives were tested for their ability to inhibit specific biological targets relevant to disease pathways .

Propiedades

IUPAC Name |

potassium;(2,4-dichlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOPVJEJIORDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635467 | |

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-38-0 | |

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.